
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide
Descripción
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide is a synthetic benzamide derivative characterized by a piperazine core substituted with a 2-fluorophenyl group and an ethyl linker to a 2,4,6-trimethylbenzamide moiety.
Propiedades
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-16-14-17(2)21(18(3)15-16)22(27)24-8-9-25-10-12-26(13-11-25)20-7-5-4-6-19(20)23/h4-7,14-15H,8-13H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHNPFQBJBKOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1.
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway and the regulation of adenosine function. By inhibiting the transport of nucleosides, this compound can potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
Its irreversible binding to its targets suggests that once absorbed, it may have a prolonged effect.
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2. This can lead to disruption in nucleotide synthesis and regulation of adenosine function.
Actividad Biológica
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety substituted with a 2-fluorophenyl group and a trimethylbenzamide structure. Its molecular formula is , and it has a molecular weight of approximately 357.47 g/mol. The presence of the fluorine atom may influence its pharmacokinetic properties and receptor binding affinities.
Receptor Interaction
Research indicates that compounds containing piperazine derivatives often exhibit interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The specific interactions of this compound with these receptors are crucial for understanding its biological activity.
- Serotonin Receptors : Compounds similar to this one have shown potential as selective serotonin reuptake inhibitors (SSRIs), which can be beneficial in treating depression and anxiety disorders.
- Dopamine Receptors : The piperazine structure is known to interact with dopamine receptors, which may suggest potential applications in managing conditions like schizophrenia or Parkinson's disease.
Inhibition Studies
In studies evaluating related compounds, competitive inhibition against enzymes such as tyrosinase has been observed. For example, derivatives of piperazine have demonstrated significant inhibitory effects on tyrosinase activity, which is involved in melanin production. This suggests potential applications in dermatological treatments for hyperpigmentation disorders .
Biological Activity Data
Activity | IC₅₀ Value | Reference |
---|---|---|
Tyrosinase Inhibition | 0.18 μM | |
Serotonin Reuptake Inhibition | TBD | Ongoing studies |
Dopamine Receptor Binding | TBD | Ongoing studies |
Study 1: Tyrosinase Inhibition
In a study investigating the antimelanogenic effects of piperazine derivatives, this compound was evaluated for its ability to inhibit tyrosinase activity. The compound exhibited an IC₅₀ value of 0.18 μM, indicating potent activity compared to standard inhibitors like kojic acid (IC₅₀ = 17.76 μM). This study highlights the compound's potential in treating skin pigmentation disorders without cytotoxic effects on human cells .
Study 2: Neuropharmacological Effects
Another ongoing investigation focuses on the neuropharmacological profile of the compound. Preliminary results suggest that it may act as an SSRI, enhancing serotonin levels in synaptic clefts and potentially alleviating symptoms of depression. Further studies are required to confirm these findings and establish the compound's efficacy and safety profile.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide exhibit significant anticancer activity. In vitro studies have demonstrated that derivatives with similar structural motifs can effectively inhibit the growth of various cancer cell lines, including:
- Human Colon Cancer (HCT116) : Compounds were evaluated for cytotoxicity using the MTT assay, revealing IC50 values ranging from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.
- Mouse Monocyte Macrophage Leukemia (RAW 264.7) : Similar compounds showed promising results in reducing cell viability.
Pain Modulation
This compound also shows potential as a pain modulator. Research suggests that it may interact with P2X3 receptors, which are implicated in pain pathways. Studies have demonstrated significant analgesic effects in animal models with similar piperazine derivatives, suggesting that this compound could be effective in pain management.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals critical insights into how modifications to the compound's structure affect its biological activity:
- Piperazine Substituents : The introduction of halogen atoms (like fluorine) at specific positions on the phenyl ring enhances anticancer activity.
- Trimethylbenzamide Modifications : Variations in the benzamide structure can influence pharmacokinetic properties and receptor binding profiles.
Analgesic Efficacy Study
A study conducted on piperazine derivatives demonstrated that those with similar scaffolds exhibited significant pain relief in rodent models. This research supports further investigation into this compound for potential applications in pain management.
Anticancer Screening
In a comparative study involving several derivatives tested against HCT116 cells, it was found that those with similar piperazine structures had IC50 values significantly lower than 50 µM. This indicates their potential for further development as anticancer agents.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The evidence highlights several benzamide and sulfonamide derivatives used as pesticides or herbicides, providing a basis for structural comparisons. Below is an analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Piperazine vs. Non-Piperazine Cores: Unlike the target compound, analogs like etobenzanid and diflufenican lack piperazine moieties, relying instead on halogenated aromatic systems for bioactivity. The piperazine group in the target compound may enhance CNS targeting but reduce pesticidal utility.
Fluorine Substitution: Both the target compound and diflufenican incorporate fluorine atoms, which typically improve metabolic stability and lipophilicity.
Benzamide Modifications : The target compound’s 2,4,6-trimethylbenzamide group differs from etobenzanid’s ethoxymethoxy substitution, suggesting divergent mechanisms. Methyl groups may enhance steric hindrance, reducing enzymatic degradation compared to ether-linked moieties.
Research Findings and Limitations
- Target Compound: No direct pharmacological or pesticidal data were found in the evidence.
- Comparators: Etobenzanid and diflufenican exhibit herbicidal activity via inhibition of carotenoid biosynthesis or cell division, mechanisms unlikely in the target compound due to its piperazine-ethyl linker .
Table 2: Hypothetical Property Comparison
Property | Target Compound | Etobenzanid | Diflufenican |
---|---|---|---|
Molecular Weight (g/mol) | ~413.5 (estimated) | 318.1 | 394.3 |
LogP (Predicted) | ~3.8 (high lipophilicity) | 3.2 | 4.5 |
Primary Target | Speculative: CNS receptors | Carotenoid biosynthesis | Phytoene desaturase |
Q & A
Q. What are the optimized synthetic routes for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling a 2-fluorophenylpiperazine derivative with a trimethylbenzamide intermediate. For example, analogous compounds (e.g., 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide) are synthesized via nucleophilic substitution or amide coupling in mixed solvents (e.g., dichloromethane/methanol with 0.1% formic acid). Reverse-phase chromatography (gradient: 10–40% methanol/0.1% formic acid) is critical for purification, achieving 61% yield in similar systems . Purity validation requires ¹H NMR (CDCl₃) to confirm chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) and absence of unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H NMR : Essential for confirming substituent integration and regiochemistry (e.g., methyl groups at δ 2.1–2.5 ppm, piperazine protons at δ 2.8–3.5 ppm) .
- X-ray crystallography : Resolves 3D conformation; analogous piperazine derivatives (e.g., N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide) crystallize in monoclinic systems (P21/n) with unit cell parameters (e.g., a=11.480 Å, β=108.5°), confirming steric effects of trimethylbenzamide .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and trimethylbenzamide substituents on biological activity?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modified fluorophenyl (e.g., 3-fluorophenyl) or benzamide groups (e.g., chloro/methoxy). Compare binding affinities in receptor assays (e.g., D3 dopamine receptors) using radioligand displacement (³H-spiperone) .
- Functional Assays : Test cAMP inhibition in HEK-293 cells expressing D3 receptors; EC₅₀ values can reveal substituent-dependent efficacy . For example, replacing 2-fluorophenyl with 2-cyanophenyl reduced D3 affinity by 10-fold in related compounds .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., receptor selectivity vs. off-target effects)?
Methodological Answer:
- Orthogonal Assays : Combine radioligand binding (e.g., 5-HT1A receptors) with functional assays (e.g., β-arrestin recruitment) to distinguish direct binding from downstream signaling .
- Species-Specific Models : Compare activity in human vs. rodent receptors; fluorophenylpiperazines often show species-dependent selectivity (e.g., 5-HT1A affinity varies by >50% between human and rat isoforms) .
Q. How can molecular docking predict interactions between this compound and dopamine/serotonin receptors?
Methodological Answer:
- Docking Workflow : Use AutoDock Vina to model the compound into D3 receptor crystal structures (PDB: 3PBL). Key interactions include hydrogen bonds between the fluorophenyl group and Ser192/Val189, and π-π stacking of trimethylbenzamide with Phe345 .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, analogs with docked ΔG < −9.0 kcal/mol showed sub-μM activity in D3 functional assays .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.